molecular formula C16H28N2O4 B12598434 N-(2-Methylacryloyl)-L-leucyl-L-leucine CAS No. 915416-61-4

N-(2-Methylacryloyl)-L-leucyl-L-leucine

Cat. No.: B12598434
CAS No.: 915416-61-4
M. Wt: 312.40 g/mol
InChI Key: SHVKKPNLBLZGAI-STQMWFEESA-N
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Description

N-(2-Methylacryloyl)-L-leucyl-L-leucine is a synthetic compound that belongs to the class of acrylate derivatives It is characterized by the presence of a 2-methylacryloyl group attached to a dipeptide consisting of two leucine residues

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methylacryloyl)-L-leucyl-L-leucine typically involves the reaction of 2-methylacryloyl chloride with a dipeptide of L-leucine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound can be achieved through continuous flow processes. These processes offer advantages such as improved reaction control, higher yields, and reduced formation of side products. The use of tubular reactors and ultrasonication-assisted flow strategies can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2-Methylacryloyl)-L-leucyl-L-leucine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The acrylate group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted acrylates.

Scientific Research Applications

N-(2-Methylacryloyl)-L-leucyl-L-leucine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of protein interactions and enzyme mechanisms.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-Methylacryloyl)-L-leucyl-L-leucine involves its interaction with specific molecular targets. The acrylate group can form covalent bonds with nucleophilic residues in proteins, leading to the modification of protein function. This interaction can affect various cellular pathways and processes, making the compound useful in studying protein function and developing therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Methylacryloyl)-L-leucyl-L-leucine is unique due to its specific dipeptide structure, which imparts distinct chemical and biological properties. Its ability to form covalent bonds with proteins makes it particularly valuable in biochemical research and therapeutic development .

Properties

CAS No.

915416-61-4

Molecular Formula

C16H28N2O4

Molecular Weight

312.40 g/mol

IUPAC Name

(2S)-4-methyl-2-[[(2S)-4-methyl-2-(2-methylprop-2-enoylamino)pentanoyl]amino]pentanoic acid

InChI

InChI=1S/C16H28N2O4/c1-9(2)7-12(17-14(19)11(5)6)15(20)18-13(16(21)22)8-10(3)4/h9-10,12-13H,5,7-8H2,1-4,6H3,(H,17,19)(H,18,20)(H,21,22)/t12-,13-/m0/s1

InChI Key

SHVKKPNLBLZGAI-STQMWFEESA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)C(=C)C

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(=C)C

Origin of Product

United States

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